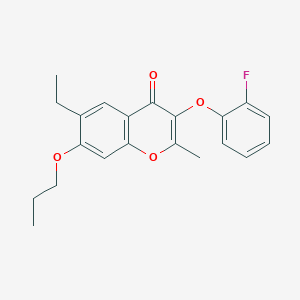
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one, also known as EFPMP, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects, including the inhibition of tumor cell growth, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, its low water solubility and poor bioavailability limit its application in in vivo studies.
Zukünftige Richtungen
Several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one include the development of novel formulations to improve its bioavailability, the identification of its molecular targets, and the evaluation of its efficacy in clinical trials. Further research is also needed to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield a high purity product with a good yield. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in various in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Synthesemethoden
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with 3-methyl-7-propargyloxychromone. The final step involves the reaction of the resulting compound with potassium carbonate in dimethylformamide. The synthesis of this compound has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. This compound has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO4/c1-4-10-24-18-12-19-15(11-14(18)5-2)20(23)21(13(3)25-19)26-17-9-7-6-8-16(17)22/h6-9,11-12H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNNEPFQJVDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5002059.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)
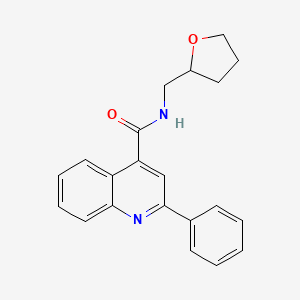
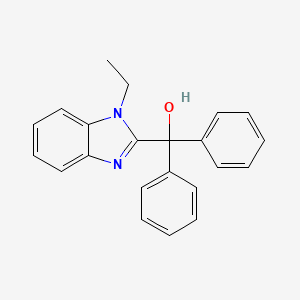
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002084.png)
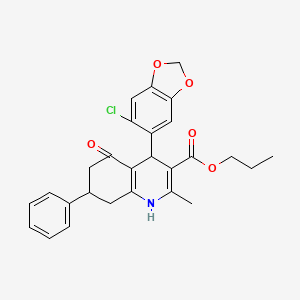
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)
![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
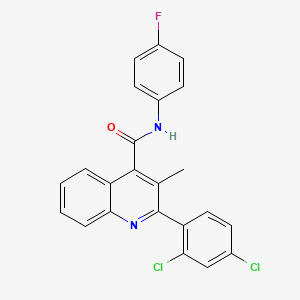
![(2R*,6S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5002148.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002156.png)